Cas no 207974-08-1 (2-Fluoro-4-(trifluoromethyl)benzophenone)

2-Fluoro-4-(trifluoromethyl)benzophenone Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4-(trifluoromethyl)benzophenone
- [2-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone
- fxffr cf dvr
- (2-Fluoro-4-(trifluoromethyl)phenyl)(phenyl)methanone
- AKOS015853226
- CS-0449790
- methanone, [2-fluoro-4-(trifluoromethyl)phenyl]phenyl-
- SCHEMBL1513062
- AMY31889
- [2-Fluoro-4-(trifluoromethyl)phenyl](phenyl)methanone #
- FT-0612326
- DTXSID40341045
- 207974-08-1
- [2-fluoro-4-(trifluoromethyl)phenyl]-phenyl-methanone
- A814909
- [2-Fluoro-4-(trifluoromethyl)phenyl](phenyl)methanone
- PS-7303
- MFCD00061253
- DB-045378
-
- MDL: MFCD00061253
- Inchi: InChI=1S/C14H8F4O/c15-12-8-10(14(16,17)18)6-7-11(12)13(19)9-4-2-1-3-5-9/h1-8H
- InChI Key: VXVJVWCUWZLUIJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
- BRN: 8913074
Computed Properties
- Exact Mass: 268.05100
- Monoisotopic Mass: 268.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Yellowish solid
- Density: 1.306
- Melting Point: 38-40°C
- Boiling Point: 328.7°Cat760mmHg
- Flash Point: 126°C
- Refractive Index: 1.506
- PSA: 17.07000
- LogP: 4.07550
- Solubility: Insoluble in water
2-Fluoro-4-(trifluoromethyl)benzophenone Security Information
2-Fluoro-4-(trifluoromethyl)benzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-Fluoro-4-(trifluoromethyl)benzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 006396-1g |
2-Fluoro-4-(trifluoromethyl)benzophenone |
207974-08-1 | 97% | 1g |
$80.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11460-1g |
2-Fluoro-4-(trifluoromethyl)benzophenone, 97% |
207974-08-1 | 97% | 1g |
¥1424.00 | 2023-02-21 | |
Apollo Scientific | PC4374F-25g |
2-Fluoro-4-(trifluoromethyl)benzophenone |
207974-08-1 | 97% | 25g |
£156.00 | 2025-02-21 | |
Oakwood | 006396-5g |
2-Fluoro-4-(trifluoromethyl)benzophenone |
207974-08-1 | 97% | 5g |
$240.00 | 2024-07-19 | |
Alichem | A019117710-100g |
(2-Fluoro-4-(trifluoromethyl)phenyl)(phenyl)methanone |
207974-08-1 | 95% | 100g |
$703.50 | 2023-09-02 | |
Fluorochem | 006396-5g |
2-Fluoro-4-(trifluoromethyl)benzophenone |
207974-08-1 | 97% | 5g |
£76.00 | 2022-03-01 | |
A2B Chem LLC | AB18258-25g |
2-Fluoro-4-(trifluoromethyl)benzophenone |
207974-08-1 | 97% | 25g |
$313.00 | 2024-04-20 | |
abcr | AB179247-5g |
2-Fluoro-4-(trifluoromethyl)benzophenone, 97%; . |
207974-08-1 | 97% | 5g |
€114.80 | 2024-04-18 | |
1PlusChem | 1P002JV6-250mg |
Methanone, [2-fluoro-4-(trifluoromethyl)phenyl]phenyl- |
207974-08-1 | 97% | 250mg |
$68.00 | 2023-12-19 | |
abcr | AB179247-1g |
2-Fluoro-4-(trifluoromethyl)benzophenone, 97%; . |
207974-08-1 | 97% | 1g |
€64.90 | 2024-04-18 |
2-Fluoro-4-(trifluoromethyl)benzophenone Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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5. Book reviews
Additional information on 2-Fluoro-4-(trifluoromethyl)benzophenone
Recent Advances in the Study of 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS: 207974-08-1) in Chemical Biology and Pharmaceutical Research
The compound 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS: 207974-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated benzophenone derivative is increasingly recognized for its unique chemical properties and potential applications in drug discovery and development. Recent studies have explored its role as a versatile building block in organic synthesis, its interactions with biological targets, and its potential as a precursor for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Fluoro-4-(trifluoromethyl)benzophenone in the synthesis of kinase inhibitors. The researchers utilized its trifluoromethyl group to enhance binding affinity and selectivity toward specific kinase domains. The fluorine substitution at the 2-position was found to significantly influence the compound's metabolic stability, making it particularly valuable for developing orally bioavailable drugs.
In pharmaceutical applications, recent investigations have focused on the compound's potential as a photoaffinity labeling agent. A research team at MIT reported in ACS Chemical Biology (2024) that the benzophenone moiety of 207974-08-1 can form covalent bonds with target proteins upon UV irradiation, enabling the mapping of protein-ligand interactions with unprecedented precision. This property makes it particularly valuable for studying drug-target engagement and off-target effects in complex biological systems.
From a synthetic chemistry perspective, advances in the preparation of 2-Fluoro-4-(trifluoromethyl)benzophenone have been reported in several recent publications. A novel catalytic system developed by researchers at the University of Tokyo (Nature Chemistry, 2023) allows for more efficient and environmentally friendly synthesis of this compound, addressing previous challenges in yield and purity. These methodological improvements are expected to facilitate broader adoption of this building block in medicinal chemistry programs.
The pharmacokinetic properties of derivatives containing the 2-Fluoro-4-(trifluoromethyl)benzophenone scaffold have been extensively studied in recent preclinical investigations. A 2024 study in Drug Metabolism and Disposition highlighted how the combination of fluorine and trifluoromethyl groups contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, particularly in terms of membrane permeability and metabolic stability.
Looking forward, several pharmaceutical companies have included 207974-08-1 derivatives in their development pipelines. Current clinical candidates incorporating this structural motif are being evaluated for various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique electronic properties imparted by the fluorine and trifluoromethyl groups continue to make this compound a valuable tool for medicinal chemists seeking to optimize drug-like properties.
In conclusion, recent research on 2-Fluoro-4-(trifluoromethyl)benzophenone (207974-08-1) demonstrates its growing importance in chemical biology and pharmaceutical development. Its versatile applications range from serving as a synthetic building block to enabling novel approaches in drug discovery. As synthetic methodologies continue to improve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly significant role in the development of next-generation therapeutics.
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